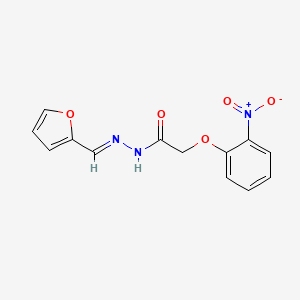
N'-(2,3-dichlorobenzylidene)-2-methyl-3-furohydrazide
描述
N-(2,3-dichlorobenzylidene)-2-methyl-3-furohydrazide, commonly known as DBMF, is a chemical compound that has been extensively studied for its potential applications in various fields of science. DBMF is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 308.17 g/mol.
作用机制
The mechanism of action of DBMF is not fully understood. However, it is believed that DBMF exerts its antimicrobial activity by inhibiting the synthesis of bacterial cell walls and interfering with the replication of viral DNA. DBMF has also been shown to disrupt the membrane integrity of bacterial cells and inhibit the activity of enzymes involved in the biosynthesis of nucleic acids.
Biochemical and Physiological Effects:
DBMF has been shown to have low toxicity and is relatively safe for use in laboratory experiments. It has been found to have no significant effect on the growth and viability of mammalian cells. DBMF has been shown to have a moderate inhibitory effect on the activity of acetylcholinesterase, an enzyme involved in the transmission of nerve impulses. DBMF has also been found to exhibit antioxidant activity and can scavenge free radicals.
实验室实验的优点和局限性
One of the main advantages of using DBMF in laboratory experiments is its broad-spectrum antimicrobial activity. DBMF can be used to inhibit the growth of various bacterial and fungal strains, making it a useful tool for studying the mechanisms of bacterial and fungal infections. DBMF is also relatively safe for use in laboratory experiments and has low toxicity. However, one of the limitations of using DBMF is its low solubility in water, which can make it difficult to prepare stock solutions for experiments.
未来方向
There are several potential future directions for research on DBMF. One area of research could be the development of new synthetic methods for DBMF that could improve the yield and purity of the compound. Another area of research could be the investigation of the mechanism of action of DBMF at the molecular level. This could involve the use of techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy to determine the structure of DBMF and its interactions with target molecules. Additionally, further studies could be conducted to investigate the potential applications of DBMF in the treatment of bacterial and fungal infections, as well as its potential use as an antioxidant and neuroprotective agent.
科学研究应用
DBMF has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antimicrobial, antifungal, and antiviral properties. DBMF has been shown to inhibit the growth of various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. It has also been found to exhibit antifungal activity against Candida albicans and Aspergillus niger. DBMF has been shown to inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
属性
IUPAC Name |
N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2/c1-8-10(5-6-19-8)13(18)17-16-7-9-3-2-4-11(14)12(9)15/h2-7H,1H3,(H,17,18)/b16-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGSJTXJKREZOD-FRKPEAEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3,3'-methylenebis{6-[(2-thienylcarbonyl)amino]benzoic acid}](/img/structure/B3856997.png)
![2-(4-chlorophenyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B3857002.png)
![3,4-dimethoxy-N-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide](/img/structure/B3857010.png)

![4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoic acid](/img/structure/B3857015.png)
![4-methoxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3857028.png)

![1-[2-(dimethylamino)-1-naphthyl]-1-(4-methoxyphenyl)-2-propyn-1-ol](/img/structure/B3857040.png)
![N-[3-(benzylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3857046.png)
![N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B3857054.png)
![N'-[1-(3,4-dimethoxyphenyl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B3857062.png)
![4,4'-[sulfonylbis(4,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B3857071.png)
